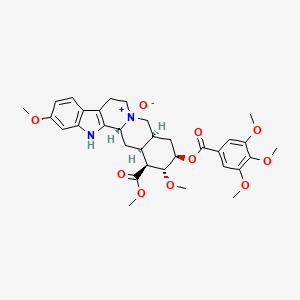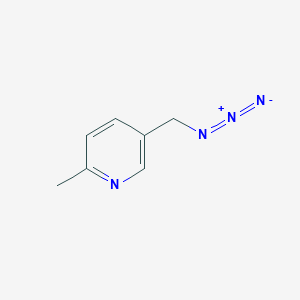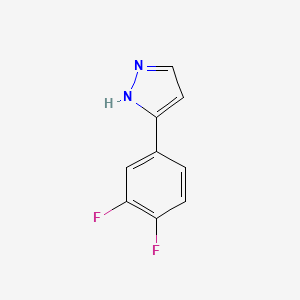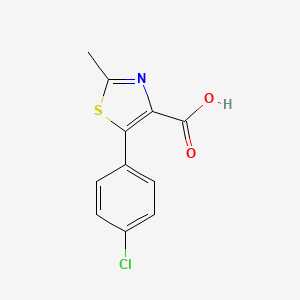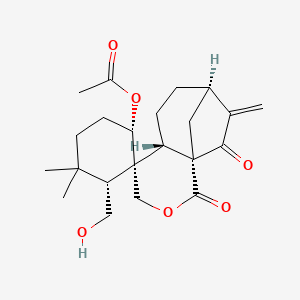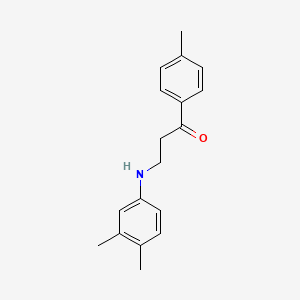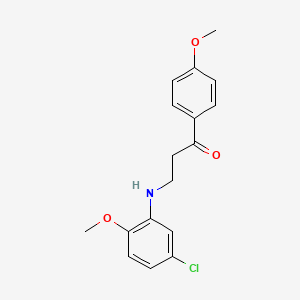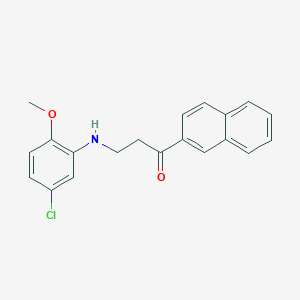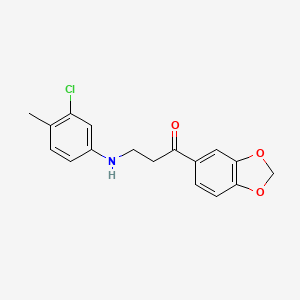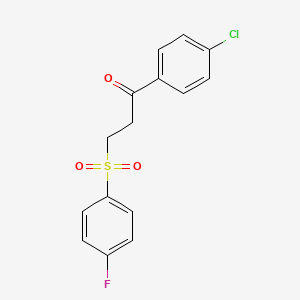
1-(2,4-dichlorobenzyl)-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone
Descripción general
Descripción
1-(2,4-Dichlorobenzyl)-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone, or DCBSOP, is a synthetic compound with a wide range of potential applications in scientific research. DCBSOP is a member of the oxadiazole family, a class of organic compounds that are known to possess antimicrobial, antifungal, and insecticidal properties. It is also known to possess antioxidant and anti-inflammatory properties. DCBSOP has been used in a variety of scientific research applications, including the study of the effects of oxidative stress, the development of novel drugs, and the identification of new therapeutic targets.
Aplicaciones Científicas De Investigación
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives exhibit a broad spectrum of bioactivities due to their unique structural features, enabling effective binding with various enzymes and receptors through multiple weak interactions. Research highlights the development of 1,3,4-oxadiazole-based compounds for treating various ailments, showcasing their significant therapeutic value. These compounds have been explored for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral properties, among others, indicating a vast development potential in medicinal chemistry (Verma et al., 2019).
Role in Antitubercular and Anticancer Therapies
The antitubercular activity of 1,3,4-oxadiazole derivatives, including evaluations against M. tuberculosis and various non-tuberculous mycobacteria, is noteworthy. Certain derivatives have shown efficacy comparable to established treatments, suggesting these compounds as a basis for designing new antitubercular agents with significant activity and lower cytotoxicity (Asif, 2014). Additionally, the anticancer and antiviral activities of 1,3,4-oxadiazoles have been extensively documented, with derivatives demonstrating broad and potent functions as inhibitors of enzymes, kinases, and growth factors critical in cancer and viral disease processes (Devi et al., 2022).
Applications in Metal-Ion Sensing
Beyond therapeutic applications, 1,3,4-oxadiazole scaffolds have also found use in the field of chemosensors, particularly for metal-ion sensing. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them suitable for developing selective sensors for metal ions. This demonstrates the versatility of 1,3,4-oxadiazole derivatives beyond pharmaceuticals, extending into analytical chemistry and materials science (Sharma et al., 2022).
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2S/c15-9-4-3-8(11(16)6-9)7-19-5-1-2-10(13(19)20)12-17-18-14(22)21-12/h1-6H,7H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAWLTUKDVJFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C2=NNC(=S)O2)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



